molecular formula C18H17NO2 B5777826 1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone

1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone

Cat. No. B5777826
M. Wt: 279.3 g/mol
InChI Key: VBLFMCVEBABAKD-UHFFFAOYSA-N
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Description

1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone, also known as HIME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory effects and can inhibit the production of various inflammatory cytokines. In addition, this compound has been shown to have antioxidant effects and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone. One of the areas of interest is the development of new drugs based on this compound. This compound has been shown to exhibit potential therapeutic effects in various diseases, and further research is needed to explore its full potential. Another area of interest is the optimization of the synthesis method of this compound to improve its yield and purity. In addition, further research is needed to understand the mechanism of action of this compound and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of 1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone involves the condensation reaction of 5-hydroxyindole-3-acetaldehyde and 2-methylphenylacetone in the presence of a base catalyst. The reaction leads to the formation of this compound as a yellowish solid with a melting point of 117-120°C.

Scientific Research Applications

1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have potential neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, this compound can be used as a plant growth regulator and has been shown to enhance the growth and yield of various crops. In material science, this compound can be used as a precursor for the synthesis of various organic compounds and can be used in the production of dyes, polymers, and pharmaceuticals.

properties

IUPAC Name

1-[5-hydroxy-2-methyl-1-(2-methylphenyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-11-6-4-5-7-16(11)19-12(2)18(13(3)20)15-10-14(21)8-9-17(15)19/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLFMCVEBABAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C3=C2C=CC(=C3)O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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